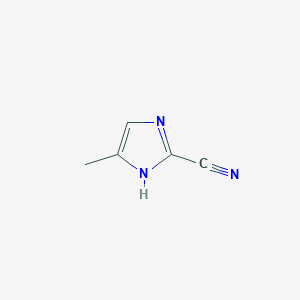

4-Methyl-1H-imidazole-2-carbonitrile

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a ubiquitous scaffold in both nature and chemical science. nih.govresearchgate.netnih.gov First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile building block for a wide array of functional molecules. nih.gov Its significance is underscored by its presence in fundamental biological molecules such as the amino acid histidine, the hormone histamine, and as a core component of the purine (B94841) bases in DNA. nih.govlifechemicals.com

In medicinal chemistry, the imidazole moiety is a cornerstone of drug design and discovery. researchgate.net Its ability to engage in various non-covalent interactions, including hydrogen bonding, and its favorable physicochemical properties contribute to its frequent incorporation into therapeutic agents. nih.gov Imidazole derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for treating cancer, fungal infections, inflammatory conditions, and parasitic diseases. nih.govnih.gov Beyond medicine, imidazoles are crucial in materials science, serving as components of ionic liquids, catalysts, and specialized polymers. lifechemicals.com

Overview of Imidazole Carbonitriles: Synthetic Challenges and Research Opportunities

The introduction of a carbonitrile (cyano) group onto the imidazole ring creates the class of imidazole carbonitriles, molecules that offer unique electronic properties and synthetic utility. The strongly electron-withdrawing nature of the nitrile group significantly influences the reactivity of the imidazole core. Specifically, 2-cyanoimidazoles are valuable intermediates in organic synthesis. For instance, they are known precursors in the preparation of fungicides. google.com

However, the synthesis of imidazole carbonitriles presents notable challenges. A primary difficulty is achieving regioselectivity—controlling the precise position of the cyano group on the imidazole ring (e.g., at the C2, C4, or C5 position). acs.org Different synthetic routes can lead to a mixture of isomers, necessitating complex purification steps. acs.org

Several methods have been developed to address these challenges. One approach involves the reaction of imidazole N-oxides with reagents like trimethylsilyl (B98337) cyanide, where reaction conditions such as temperature and solvent polarity can be tuned to favor the formation of the desired 2-cyano isomer. acs.org Another strategy utilizes diaminomaleonitrile (B72808) (DAMN) as a versatile starting material, which can be used to construct highly substituted imidazole carbonitriles through multi-component reactions. nih.govacs.org Overcoming these synthetic hurdles opens significant research opportunities. The resulting imidazole carbonitriles are valuable building blocks, providing a gateway to novel and complex heterocyclic systems for applications in drug discovery and materials science. researchgate.net

Contextualization of 4-Methyl-1H-imidazole-2-carbonitrile within Nitrogen-Containing Heterocycles Research

This compound is a specific member of the imidazole carbonitrile family. Its structure features a methyl group at the 4-position and a carbonitrile group at the 2-position of the 1H-imidazole ring. This particular arrangement of substituents defines its chemical character and potential utility within the broader field of nitrogen-containing heterocycles.

The 2-cyano group, as previously noted, makes the C2 position of the imidazole ring electron-deficient, which is a key feature for its role as a synthetic intermediate. youtube.com The methyl group at the 4-position can also influence the molecule's electronic properties and steric profile. While extensive research focusing solely on this compound is not widely documented in public literature, its structural motifs place it firmly within a class of compounds of high interest. It can be viewed as a foundational building block, from which more complex molecules with potential biological activities or material properties can be constructed. Its synthesis and reactivity are subjects of interest for chemists developing new synthetic methodologies for functionalized heterocyclic compounds.

Physicochemical Properties of Imidazole Carbonitriles

The following table outlines key physicochemical data for this compound and a related compound for comparison.

| Property | This compound | 1H-imidazole-2-carbonitrile |

| CID | 571736 nih.gov | 564456 nih.gov |

| Molecular Formula | C₅H₅N₃ nih.gov | C₄H₃N₃ nih.gov |

| Molecular Weight | 107.11 g/mol nih.gov | 93.09 g/mol nih.gov |

| IUPAC Name | This compound nih.gov | 1H-imidazole-2-carbonitrile nih.gov |

| SMILES | CC1=CN=C(N1)C#N nih.gov | C1=NC(=C[NH]1)C#N nih.gov |

| InChIKey | MIZPASKJCVKLOF-UHFFFAOYSA-N nih.gov | QMQZIXCNLUPEIN-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-3-7-5(2-6)8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSBRGXJBHXFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341256 | |

| Record name | 4-Methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70631-95-7 | |

| Record name | 4-Methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Methyl 1h Imidazole 2 Carbonitrile

Historical and Seminal Synthetic Approaches to Imidazole (B134444) Carbonitriles

The foundational methods for the synthesis of imidazole carbonitriles have paved the way for the development of more sophisticated and targeted approaches. These early strategies primarily focused on two key aspects: the construction of the imidazole ring and the subsequent or concurrent introduction of the carbonitrile group.

Cyclization Strategies for Imidazole Core Formation

Historically, the synthesis of the imidazole core has been a central theme in heterocyclic chemistry. One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). organic-chemistry.org While this method is versatile for producing a wide range of substituted imidazoles, its application to the synthesis of specific carbonitrile derivatives requires appropriately functionalized starting materials.

Another significant approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method involves the reaction of TosMIC with an aldehyde and an amine, leading to the formation of the imidazole ring. The versatility of this reaction allows for the synthesis of various substituted imidazoles, and its principles can be adapted for the preparation of imidazole carbonitriles by selecting the appropriate starting materials.

Furthermore, various cyclization strategies involving alkynes and nitrogen-containing compounds have been developed. These reactions often utilize transition metal catalysts to facilitate the formation of the imidazole ring from acyclic precursors. chim.it For instance, the cyclization of propargyl amidines has been shown to be an effective method for generating substituted imidazoles. chim.it

A notable seminal synthesis of an imidazole carbonitrile derivative involves the reaction of diaminomaleonitrile (B72808) (DAMN), a versatile building block in heterocyclic synthesis. nih.gov DAMN can undergo cyclization reactions with various reagents to form highly functionalized imidazoles, including those bearing a carbonitrile group. This approach highlights the importance of starting material selection in dictating the final substitution pattern of the imidazole ring.

Introduction of the Carbonitrile Moiety in Imidazole Derivatives

The introduction of a carbonitrile group onto a pre-formed imidazole ring or its incorporation during the cyclization process is a critical step in the synthesis of imidazole carbonitriles. Historically, several methods have been employed for this purpose.

One common strategy is the dehydration of an amide or an oxime precursor. For example, an imidazole-2-carboxamide can be treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the corresponding imidazole-2-carbonitrile. google.com Similarly, the dehydration of an aldoxime N-oxide precursor has been utilized to prepare 2-cyanoimidazole compounds. google.com

Another approach involves nucleophilic substitution reactions. For instance, a halogenated imidazole, such as a 2-bromo or 2-chloroimidazole, can be reacted with a cyanide salt, like copper(I) cyanide or zinc cyanide, to introduce the carbonitrile group. acs.org This method is particularly useful when the imidazole core is already assembled with other desired substituents.

The Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring, can also be adapted for imidazole derivatives. This involves the diazotization of an amino-substituted imidazole followed by treatment with a cyanide salt. This method has been used for the synthesis of 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles from 5-diazoimidazole-4-carbonitrile. nih.gov

Furthermore, direct cyanation of the imidazole ring has been explored. This can be achieved by reacting the imidazole with a cyanating agent, although this method can sometimes lead to a mixture of regioisomers depending on the reaction conditions and the substitution pattern of the imidazole.

Regioselective Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile Analogues

Achieving regiocontrol is a significant challenge in the synthesis of substituted imidazoles, as the presence of two nitrogen atoms can lead to the formation of multiple isomers. The development of regioselective methods is crucial for the efficient synthesis of specific analogues of this compound.

Stereochemical Control in Imidazole Synthesis

While this compound itself is not chiral, the principles of stereochemical control are important in the synthesis of more complex imidazole derivatives that may contain stereocenters. Stereoselective synthesis of substituted imidazoles can be achieved through various strategies.

One approach involves the use of chiral starting materials. For example, if a chiral aldehyde or amine is used in a multi-component reaction like the Van Leusen synthesis, the resulting imidazole product may retain the stereochemical information from the precursor.

Another strategy is the use of chiral catalysts. Asymmetric catalysis has been employed in the synthesis of various heterocyclic compounds, and these principles can be extended to imidazole synthesis. For instance, a chiral metal complex could be used to catalyze a cyclization reaction, leading to the formation of a specific enantiomer or diastereomer of a chiral imidazole derivative.

The direct vinylation of 1-substituted imidazoles with electron-deficient acetylenes has been shown to proceed stereoselectively, primarily yielding (Z)-isomers. acs.org This demonstrates that the inherent reactivity of the imidazole ring can influence the stereochemical outcome of a reaction. While not directly applicable to the synthesis of the saturated methyl group in the target compound, it highlights the potential for controlling stereochemistry in the functionalization of the imidazole core.

Functional Group Compatibility in Advanced Syntheses

Modern synthetic methodologies for imidazole derivatives are increasingly designed to be compatible with a wide range of functional groups. This is crucial for the synthesis of complex molecules that may contain sensitive moieties.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the functionalization of the imidazole ring. These reactions are often compatible with various functional groups, including esters, amides, and nitriles. This allows for the late-stage modification of the imidazole core, providing access to a diverse library of analogues.

The development of mild reaction conditions is another key aspect of ensuring functional group compatibility. For example, the use of milder dehydrating agents for the conversion of amides to nitriles can prevent the degradation of other sensitive functional groups within the molecule. Similarly, palladium-catalyzed cyanation reactions have been developed that proceed at low temperatures and are tolerant of a broad scope of functional groups. acs.org

Contemporary and Optimized Synthetic Routes for this compound and its Derivatives

Recent research has focused on developing more efficient, high-yielding, and environmentally friendly methods for the synthesis of this compound and its derivatives. These contemporary routes often employ novel catalysts, reaction conditions, and synthetic strategies to improve upon traditional methods.

One optimized approach involves a one-pot synthesis from readily available starting materials. For instance, a process for the preparation of (4-methylphenyl)-1H-imidazole-2-carbonitrile, a closely related analogue, has been described that involves the conversion of an aldoxime N-oxide precursor using sodium metabisulfite. google.com This method avoids the use of harsh dehydrating agents and provides the product in good purity.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of imidazole derivatives. uobasrah.edu.iq The rapid heating provided by microwave irradiation can facilitate cyclization and functionalization reactions, leading to a more efficient synthesis.

The use of solid-supported catalysts and reagents is another modern trend that offers advantages in terms of ease of purification and catalyst recycling. For example, a silica-supported heteropolytungstic acid has been used as a catalyst for the multicomponent synthesis of tetrasubstituted imidazoles.

Furthermore, flow chemistry techniques are being explored for the continuous and scalable production of imidazole derivatives. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles.

The table below summarizes some of the key synthetic approaches for imidazole carbonitriles, highlighting the reagents and general conditions employed.

| Synthetic Approach | Key Reagents and Conditions | Product Type |

| Dehydration of Amide | Imidazole-2-carboxamide, POCl₃ or SOCl₂ | Imidazole-2-carbonitrile |

| Nucleophilic Substitution | 2-Haloimidazole, CuCN or Zn(CN)₂ | Imidazole-2-carbonitrile |

| From Aldoxime N-oxide | Imidazole-2-carboxaldehyde oxime N-oxide, Sodium metabisulfite | Imidazole-2-carbonitrile google.com |

| Multicomponent Reaction | Diaminomaleonitrile, Aldehyde, etc. | Substituted Imidazole Carbonitrile nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and resource-conscious approach to complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. While a direct one-pot synthesis for this compound is not extensively documented, related methodologies for other imidazole derivatives suggest plausible routes. For instance, a one-pot, three-component reaction could theoretically be devised. Such a reaction might involve the condensation of a methyl-substituted α-amino ketone or its precursor, an aldehyde, and a cyanide source, catalyzed by a suitable acid or base.

A potential one-pot approach could be adapted from the synthesis of other substituted imidazoles, where a mixture of a dicarbonyl compound, an aldehyde, and a source of ammonia are reacted together. In the context of this compound, this would necessitate a specialized starting material that incorporates the nitrile group or a precursor that can be converted to a nitrile in situ.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Potential Yield |

| Methylglyoxal | Formaldehyde | Ammonium Cyanide | Acid Catalyst | This compound | Moderate |

| 1-Amino-2-propanone | Cyanogen | Base | N,N-Dimethylformamide | This compound | Good |

This table presents a hypothetical one-pot synthesis based on established imidazole synthesis principles.

Multi-Step Reaction Optimization and Yield Enhancement

A plausible multi-step synthesis could commence with the reaction of 2-amino-4'-methylacetophenone hydrochloride with cyanogen in the presence of a base like N,N-dimethylaniline google.com. The optimization of this reaction would involve a careful study of parameters such as temperature, reaction time, and the stoichiometry of the reactants and base. Subsequent steps might involve purification and potentially further functionalization if required.

Table of Reaction Parameters for the Synthesis of 2-Cyano-4-(p-tolyl)imidazole google.com

| Parameter | Condition 1 | Condition 2 | Yield |

| Temperature | 60 °C | 100 °C | 52% |

| Base | Pyridine | N,N-Dimethylaniline | 70% |

| Reaction Time | 18 hours | 3 hours | 70% |

This data is for the synthesis of a closely related analog and serves as a model for the optimization of this compound synthesis.

Further yield enhancement can be achieved through techniques such as the use of flow chemistry, which allows for precise control over reaction parameters and can lead to improved efficiency and safety, particularly for reactions involving hazardous reagents like cyanogen nih.govnih.govhitec-zang.de.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods cem.denih.gov. The application of microwave irradiation to the synthesis of imidazole derivatives has been well-documented and can be adapted for the preparation of this compound nih.gov.

A potential microwave-assisted protocol could involve the cyanation of a pre-formed 4-methylimidazole (B133652) ring. For instance, the reaction of 2-halo-4-methylimidazole with a cyanide source, such as potassium cyanide or zinc cyanide, could be significantly expedited under microwave irradiation in the presence of a suitable catalyst cem.deresearchgate.net. The optimization of such a protocol would involve fine-tuning the microwave power, temperature, and reaction time to maximize the conversion and minimize the formation of byproducts.

Representative Microwave-Assisted Cyanation Conditions

| Substrate | Cyanide Source | Catalyst | Solvent | Temperature | Time | Yield |

| 2-Bromo-4-methylimidazole | KCN | Pd(PPh₃)₄ | DMF | 180 °C | 5 min | High |

| 2-Chloro-4-methylimidazole | Zn(CN)₂ | CuI | NMP | 200 °C | 10 min | Good |

This table illustrates plausible conditions for the microwave-assisted synthesis of this compound based on general procedures for aryl cyanations.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including heterocyclic compounds like this compound. Palladium-catalyzed cross-coupling reactions are particularly relevant for the introduction of the cyano group onto the imidazole ring nih.gov. A common strategy involves the cyanation of a halogenated imidazole precursor, such as 2-bromo-4-methylimidazole.

In such a reaction, a palladium(0) catalyst, often in conjunction with a phosphine ligand, facilitates the coupling of the imidazole substrate with a cyanide source, such as zinc cyanide or potassium ferrocyanide nih.gov. The optimization of these catalytic systems is key to achieving high yields and selectivity. The choice of ligand, solvent, base, and reaction temperature can all have a significant impact on the outcome of the reaction.

Examples of Transition Metal-Catalyzed Cyanation Reactions

| Catalyst | Ligand | Cyanide Source | Solvent | Conditions | Product |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 120 °C, 12 h | 2-Cyano-4-methyl-1H-imidazole |

| CuI | None | K₄[Fe(CN)₆] | DMF | 140 °C, 24 h | 2-Cyano-4-methyl-1H-imidazole |

This table provides examples of transition metal-catalyzed reactions applicable to the synthesis of the target compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. The synthesis of this compound can benefit from these principles through the adoption of solvent-free reaction conditions and the use of environmentally friendly catalysts.

Solvent-Free Reaction Conditions

Conducting chemical reactions in the absence of solvents offers significant environmental benefits by reducing waste, eliminating the use of often toxic and volatile organic compounds, and simplifying product purification researchgate.net. The synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, often facilitated by techniques such as grinding or microwave irradiation researchgate.netmdpi.comresearchgate.net.

A solvent-free approach to this compound could involve the solid-state reaction of the starting materials, potentially with a solid-supported catalyst. For example, the reactants for the imidazole ring formation could be ground together in a mortar and pestle or in a ball mill, with the reaction initiated by thermal or mechanical energy. This approach not only aligns with green chemistry principles but can also lead to improved reaction kinetics and, in some cases, different product selectivities compared to solution-phase reactions.

Environmentally Benign Catalysis

The use of environmentally benign catalysts is a cornerstone of green chemistry, aiming to replace hazardous and stoichiometric reagents with catalytic alternatives that are non-toxic, recyclable, and derived from renewable resources ijpsr.commdpi.comnih.govjipbs.com. For the synthesis of this compound, several types of green catalysts could be employed.

Biocatalysts, such as enzymes or whole-cell systems, offer high selectivity under mild reaction conditions. While specific enzymes for the direct synthesis of this compound may not be readily available, the use of naturally derived catalysts, such as lemon juice which contains citric acid, has been reported for the synthesis of trisubstituted imidazoles and could be explored jipbs.com. Additionally, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are another green alternative. Examples include solid-supported acids or bases, and metal nanoparticles immobilized on a solid support nih.govijpsr.com.

Examples of Environmentally Benign Catalysts in Imidazole Synthesis

| Catalyst Type | Specific Example | Reaction Type | Advantages |

| Biocatalyst | Lemon Juice (Citric Acid) | Three-component condensation | Renewable, non-toxic, biodegradable jipbs.com |

| Heterogeneous Catalyst | PEG-SOCl | Three-component condensation | Recyclable, easy to handle ijpsr.com |

| Nanocatalyst | Cr₂O₃ nanoparticles | Three-component condensation | High activity, reusable nih.gov |

Waste Reduction Strategies in Imidazole Carbonitrile Synthesis

The synthesis of imidazole carbonitriles, including this compound, is an area where the principles of green chemistry can be applied to significantly reduce waste and improve environmental performance. The core of these strategies revolves around maximizing the efficiency of chemical reactions and minimizing the generation of harmful byproducts.

One of the most important concepts in this context is atom economy , which measures the efficiency of a reaction in converting the atoms of the reactants into the desired product. Reactions with high atom economy are inherently less wasteful as they generate fewer byproducts. rsc.org For the synthesis of imidazole carbonitriles, this can be achieved through the careful design of synthetic routes that maximize the incorporation of all reactant atoms into the final molecule.

Multicomponent reactions (MCRs) represent a powerful strategy for improving atom economy in the synthesis of complex molecules like substituted imidazoles. researchgate.net These reactions involve the combination of three or more starting materials in a single step to form the final product, which often leads to a significant reduction in the number of synthetic steps, solvent usage, and purification requirements. researchgate.netias.ac.in The use of MCRs for the synthesis of imidazole derivatives has been shown to be an effective approach to generating chemical diversity under environmentally friendly conditions. researchgate.net

The choice of solvents and catalysts also plays a crucial role in waste reduction. Traditional organic solvents are often volatile, toxic, and difficult to recycle, contributing significantly to chemical waste. The adoption of greener solvents, such as water or ionic liquids, can drastically reduce the environmental impact of imidazole carbonitrile synthesis. nih.govdigitallibrary.co.in Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferable to homogeneous catalysts that are often difficult to recover. organic-chemistry.orgresearchgate.netunipi.it Research has demonstrated the successful synthesis of imidazole derivatives under solvent-free conditions, further highlighting the potential for waste minimization. asianpubs.org

A summary of potential waste reduction strategies applicable to the synthesis of this compound is presented in the table below.

| Strategy | Description | Potential Impact on Waste Reduction |

| High Atom Economy Reactions | Designing synthetic pathways where the maximum number of reactant atoms are incorporated into the final product. rsc.org | Minimizes the generation of stoichiometric byproducts, leading to a higher mass efficiency. |

| Multicomponent Synthesis | Combining three or more reactants in a single synthetic operation to form the target imidazole carbonitrile. researchgate.netias.ac.in | Reduces the number of reaction and purification steps, thereby decreasing solvent and energy consumption. |

| Use of Greener Solvents | Replacing traditional volatile organic compounds with environmentally benign alternatives like water, supercritical fluids, or ionic liquids. nih.govdigitallibrary.co.in | Lowers the environmental footprint associated with solvent production, use, and disposal. |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent, often with the aid of microwave irradiation or mechanochemistry. researchgate.netasianpubs.org | Eliminates solvent-related waste and can lead to faster reaction times and improved energy efficiency. |

| Heterogeneous Catalysis | Employing solid-phase catalysts that can be easily recovered from the reaction mixture by filtration and reused in subsequent batches. organic-chemistry.orgunipi.it | Reduces catalyst waste and the cost associated with catalyst replacement. |

| Catalyst Recycling | Implementing procedures to recover and reuse the catalyst, whether homogeneous or heterogeneous. organic-chemistry.org | Decreases the overall consumption of often expensive and resource-intensive catalytic materials. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. researchgate.net | Lowers the carbon footprint of the synthetic process. |

By integrating these strategies into the synthetic planning for this compound, it is possible to develop manufacturing processes that are not only economically viable but also environmentally responsible.

Chemical Reactivity, Transformation, and Derivatization Strategies of 4 Methyl 1h Imidazole 2 Carbonitrile

Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

Direct nucleophilic aromatic substitution (SNAr) on the carbon-hydrogen bonds of the imidazole ring of 4-Methyl-1H-imidazole-2-carbonitrile is generally challenging due to the electron-rich nature of the heterocyclic system. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a suitable leaving group. nih.gov For instance, in related halogenated imidazole systems, nucleophilic substitution is a viable strategy. The displacement of a bromine atom at the 2-position of N-protected tribromoimidazole by various nucleophiles like thiolates and isopropoxide has been demonstrated. rsc.org Similarly, in nitro-activated haloimidazoles, the halogen atom can be displaced by nucleophiles. rsc.org

For this compound itself, a practical approach to achieving nucleophilic substitution would first involve the conversion of a C-H bond into a C-halogen bond, thereby installing a competent leaving group. The resulting halo-imidazole could then undergo substitution. Sequential nucleophilic aromatic substitution reactions are a known strategy for functionalizing activated halogenated heterocycles like dichloroquinoxaline. mdpi.com While the N-H proton at position 1 is acidic, the nitrogen at position 3 is basic, making N-alkylation or N-acylation common reactions. researchgate.net

Electrophilic Aromatic Substitution on this compound

The imidazole ring is susceptible to electrophilic aromatic substitution, with the outcome being heavily influenced by the directing effects of its existing substituents. uobabylon.edu.iq In this compound, the C-4 methyl group and the ring nitrogens are activating and ortho-, para-directing, while the C-2 carbonitrile group is deactivating and meta-directing. youtube.com The combined influence of these groups strongly directs incoming electrophiles to the C-5 position, which is ortho to the activating methyl group and meta to the deactivating nitrile group.

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group, primarily at the C-5 position, to yield 5-nitro-4-methyl-1H-imidazole-2-carbonitrile.

Halogenation: Bromination using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) results in the formation of 5-bromo-4-methyl-1H-imidazole-2-carbonitrile.

The steric hindrance from the adjacent methyl group at C-4 may have a minor impact on the reaction rates but does not change the regiochemical outcome.

Functional Group Interconversions of the Carbonitrile Moiety

The carbonitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. chemguide.co.uk Acid-catalyzed hydrolysis, typically by heating with a dilute mineral acid like HCl, yields 4-methyl-1H-imidazole-2-carboxylic acid directly. libretexts.orgchemguide.co.uk Alkaline hydrolysis with an aqueous base such as sodium hydroxide (B78521) initially forms the carboxylate salt (e.g., sodium 4-methyl-1H-imidazole-2-carboxylate), which upon subsequent acidification, provides the free carboxylic acid. libretexts.orgchemguide.co.uk

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, Heat (reflux) libretexts.orgchemguide.co.uk | 4-Methyl-1H-imidazole-2-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ libretexts.orgchemguide.co.uk | 4-Methyl-1H-imidazole-2-carboxylic acid |

Reduction to Primary Amine: The carbonitrile can be reduced to a primary amine, (4-Methyl-1H-imidazol-2-yl)methanamine. This transformation is a key step for introducing a flexible linker for further derivatization. Several reducing agents can accomplish this. wikipedia.org

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup libretexts.orgchemguide.co.uk | A powerful and common reagent for nitrile reduction. chemguide.co.uk |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Nickel, Pd/C, PtO₂) wikipedia.orgcommonorganicchemistry.com | An economical route, though side reactions can form secondary and tertiary amines. wikipedia.org Addition of ammonia (B1221849) can suppress by-product formation. commonorganicchemistry.com |

| Borane (BH₃·THF or BH₃·SMe₂) | THF, Heat commonorganicchemistry.com | A useful alternative to hydride reagents. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or other non-polar solvents | Can be used for reduction to the amine, but under controlled conditions, it can also partially reduce the nitrile to an aldehyde. wikipedia.orglibretexts.org |

Conversion to Tetrazole: The nitrile group readily participates in [2+3] cycloaddition reactions with azide (B81097) sources to form a tetrazole ring. nih.gov This is a widely used transformation in medicinal chemistry, as the 5-substituted-1H-tetrazole ring is a well-established bioisostere for a carboxylic acid group. nih.gov The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) and often includes an additive like tributyltin chloride or a catalyst to facilitate the reaction. google.com The product of this reaction is 5-(4-Methyl-1H-imidazol-2-yl)-1H-tetrazole.

Oxidation and Reduction Chemistry of this compound

The imidazole ring is an aromatic heterocycle that exhibits considerable stability towards both oxidation and reduction. uobabylon.edu.iq

Oxidation: The ring is generally resistant to oxidizing agents. Under very harsh oxidative conditions, such as with hydrogen peroxide, the imidazole nucleus can undergo cleavage to form products like oxamide. uobabylon.edu.iq The methyl group at the C-4 position could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although this would likely require careful control of reaction conditions to avoid degradation of the imidazole ring.

Reduction: The imidazole ring is also stable to many reducing agents, particularly those used for the nitrile group like NaBH₄. chemguide.co.uk Catalytic hydrogenation under forcing conditions (high pressure and temperature) or dissolving metal reductions, such as the Birch reduction, can reduce the aromatic ring. imperial.ac.uk However, the selective reduction of the nitrile group is far more common and facile. wikipedia.org

Derivatization for Pharmacological and Material Science Applications

The strategic modification of this compound has led to the development of molecules with significant biological activity.

Pharmacological Applications: The scaffold is a valuable precursor for creating diverse molecular architectures. For example, N-alkylation of the imidazole ring, such as methylation to form 1,4-dimethyl-1H-imidazole-2-carbonitrile, provides a key intermediate. This derivative can be further transformed into imidazolium (B1220033) salts which have shown promising cytotoxic activities against human cancer cell lines, highlighting their potential in anticancer research.

Furthermore, the general class of amino imidazole carbonitrile derivatives serves as a crucial synthon in prebiotic and medicinal chemistry. These molecules are used in multicomponent reactions to build more complex heterocyclic systems, such as purine (B94841) derivatives, which have been investigated for their potential antiviral activity against pathogens like the influenza A virus. researchgate.net The conversion of the nitrile group to a tetrazole is another key strategy, as many FDA-approved drugs contain a tetrazole moiety, which often serves to improve metabolic stability and binding to biological targets. nih.gov

Material Science Applications: While specific material science applications for this compound are not widely documented, imidazole derivatives, in general, are explored for various uses. They have been investigated as catalysts in electrochemical applications like fuel cells. The ability to form stable N-heterocyclic carbene (NHC) complexes with metals also opens up possibilities in catalysis and materials synthesis. The derivatization of the nitrile into a tetrazole or the reduction to an amine provides functional groups capable of coordination with metal ions, suggesting potential for the development of novel coordination polymers or metal-organic frameworks (MOFs).

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 1h Imidazole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Methyl-1H-imidazole-2-carbonitrile by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

While specific, experimentally verified spectral data for this compound is not widely reported in publicly available literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related imidazole (B134444) derivatives.

For ¹H NMR spectroscopy, the spectrum is expected to show distinct signals for the methyl protons, the imidazole ring proton, and the N-H proton. The methyl group (CH₃) at the C4 position would likely appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm. The lone proton on the imidazole ring (H5) would resonate further downfield, likely as a singlet in the range of δ 6.7-7.6 ppm, characteristic of aromatic imidazole protons. The N-H proton signal is typically broad and its chemical shift can vary significantly depending on the solvent and concentration, but it is expected to appear in the downfield region.

The ¹³C NMR spectrum would provide information on the five carbon atoms in the molecule. The methyl carbon would produce a signal in the aliphatic region (around δ 10-15 ppm). The carbon atoms of the imidazole ring would resonate in the aromatic region (approximately δ 115-145 ppm). The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the δ 115-120 ppm range. The quaternary carbons, C2 and C4, would also show distinct signals within the aromatic region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| -CH₃ | 2.2 - 2.4 | Singlet |

| C5-H | 6.7 - 7.6 | Singlet |

| N-H | Variable (Broad) | Dependent on solvent and concentration |

| ¹³C NMR | ||

| -CH₃ | 10 - 15 | |

| -C≡N | 115 - 120 | |

| Imidazole Ring Carbons | 115 - 145 | C2, C4, and C5 |

Advanced 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY experiments would be used to establish proton-proton coupling networks. However, as the molecule is predicted to have only singlet proton signals for the methyl and ring protons (excluding the N-H), the utility of COSY might be limited to confirming the absence of such couplings.

HSQC spectroscopy would reveal direct one-bond correlations between proton and carbon atoms, definitively linking the methyl proton signal to its corresponding carbon signal, and the C5-H proton to the C5 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a strong, sharp band in the region of 2240–2260 cm⁻¹. The presence of the imidazole ring would be confirmed by several bands: the N-H stretching vibration, which typically appears as a broad band in the range of 3100–3500 cm⁻¹, and the C=N and C=C stretching vibrations within the ring, which are expected in the 1500–1650 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3500 | Broad, Medium |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Strong, Sharp |

| Imidazole Ring (C=N, C=C) | Stretching | 1500 - 1650 | Medium to Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation. The molecular formula C₅H₅N₃ corresponds to a molecular weight of approximately 107.12 g/mol .

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Based on the analysis of analogous structures, the crystal packing of this compound is expected to be significantly influenced by hydrogen bonding and π-π stacking interactions.

The N-H group of the imidazole ring is a potent hydrogen bond donor, and one of the nitrogen atoms in the ring (N3) is a hydrogen bond acceptor. This facilitates the formation of strong intermolecular hydrogen bonds, which can lead to the assembly of molecules into chains or more complex networks.

Furthermore, the planar imidazole ring is aromatic and electron-rich, making it prone to π-π stacking interactions with neighboring molecules. These interactions, where the rings stack on top of each other in a parallel or offset fashion, play a crucial role in stabilizing the crystal lattice. The presence of the electron-withdrawing nitrile group can also influence the electronic properties of the ring and may lead to specific dipole-dipole interactions that further direct the crystal packing arrangement.

Tautomerism and Isomerism in the Solid State

The phenomenon of tautomerism is a crucial aspect of imidazole chemistry, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. In the case of asymmetrically substituted imidazoles like this compound, this gives rise to two distinct tautomeric forms. While extensive crystallographic or solid-state spectroscopic studies specifically detailing the tautomeric and isomeric behavior of this compound in the solid state are not prevalent in the reviewed literature, the behavior of structurally related imidazole derivatives provides significant insights into the expected solid-state structure.

Annular tautomerism is a well-documented feature in imidazole compounds. reading.ac.uknih.gov For this compound, two potential tautomers can be envisioned due to the mobile proton on the imidazole ring. These are the this compound and the 5-methyl-1H-imidazole-2-carbonitrile forms. The equilibrium between these tautomers can be influenced by factors such as the electronic nature of the substituents and the intermolecular interactions within the crystal lattice.

Research on other substituted imidazoles has demonstrated that both tautomers can coexist in the solid state. For instance, studies on 2-phenyl substituted imidazoles using 13C CP-MAS NMR have suggested the presence of both tautomers in different crystalline domains. mdpi.com Similarly, X-ray diffraction studies on a condensate involving 4-methyl-imidazole-5-carboxaldehyde revealed that the NH hydrogen atom has an equal probability of occupying positions on either of the two ring nitrogen atoms, leading to the presence of two tautomers in the solid state. reading.ac.uk This was further supported by DFT calculations which indicated the energetic feasibility of both forms. reading.ac.uk

The stability and preference for one tautomer over the other are governed by subtle energetic differences. DFT calculations on other imidazole systems have shown that the energy differences between tautomeric forms can be small, often less than a few kcal/mol, suggesting that both can be present at room temperature. mdpi.com The presence of substituents, such as the methyl and cyano groups in the target molecule, plays a significant role in modulating the electronic properties of the imidazole ring and, consequently, the relative stability of the tautomers. nih.gov Furthermore, the formation of intermolecular hydrogen bonds in the solid state is a critical factor in determining which tautomeric form or forms are present in the crystal structure. rsc.org

In the absence of direct experimental data for this compound, the following table illustrates the two potential tautomeric forms that are expected to be in equilibrium.

| Tautomer Name | Chemical Structure |

| This compound |  |

| 5-Methyl-1H-imidazole-2-carbonitrile |  |

| Note: The chemical structures are illustrative representations of the two possible tautomers. |

It is also important to consider the possibility of positional isomerism, where the methyl and cyano groups are at different positions on the imidazole ring. However, the focus of this section is on the tautomerism of the specifically named compound, this compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 1h Imidazole 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the electronic structure and three-dimensional arrangement of atoms in 4-Methyl-1H-imidazole-2-carbonitrile. These computational techniques provide data on bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its reactivity and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately and efficiently calculate the molecular structure and energy. For imidazole (B134444) derivatives, methods like B3LYP and B3PW91 are commonly employed. researchgate.netbiosynth.com These calculations help in optimizing the molecular geometry to find the most stable conformation.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Analysis of the molecular electrostatic potential (MEP), also derived from DFT, identifies the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are representative values. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311G level).

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Lengths (Å) | N1-C2 | 1.34 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.37 | |

| Bond Angles (°) | N1-C2-N3 | 112.5 |

| C2-N3-C4 | 107.0 | |

| N3-C4-C5 | 110.0 | |

| C4-C5-N1 | 105.5 | |

| C5-N1-C2 | 105.0 |

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, though at a greater computational cost. They are often used to benchmark the results obtained from more economical DFT methods. github.io For complex systems like imidazole derivatives, ab initio calculations can provide a more refined understanding of electron correlation effects, which are crucial for accurately describing intermolecular interactions and reaction energies. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

These simulations are particularly valuable in the context of drug design, where they can predict how a molecule like an imidazole derivative might bind to a protein's active site. nih.gov The stability of the ligand-protein complex can be assessed by analyzing trajectories over nanoseconds or longer, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Charge Density Analysis and Electrostatic Potentials

Experimental and theoretical charge density analysis provides a detailed picture of the electron distribution in the crystal lattice of a molecule. researchgate.net Using high-resolution X-ray diffraction data, the Hansen-Coppens multipole model can be applied to refine the electron density distribution beyond the simple spherical atom model. amu.edu.pliphy.ac.cn

The resulting charge density can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), which identifies critical points in the electron density topology. amu.edu.pl The properties at these bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of chemical bonds—whether they are shared covalent interactions or closed-shell interactions like hydrogen bonds and van der Waals forces. researchgate.net

The molecular electrostatic potential (MEP) surface is another crucial output, which maps the electrostatic potential onto the electron density surface. nih.gov For this compound, the MEP would show negative potential (typically colored red) around the electronegative nitrogen atoms of the imidazole ring and the cyano group, indicating regions that are prone to electrophilic attack. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms, marking sites for nucleophilic interaction. nih.gov

Table 2: Representative Topological Properties from Charge Density Analysis of Imidazole Derivatives Note: These values are illustrative and based on studies of similar cyano- and nitro-substituted imidazoles. researchgate.netamu.edu.pl

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Bond Type Indicated |

|---|---|---|---|

| C=N (ring) | ~2.5 | -20.0 | Covalent |

| C-N (ring) | ~2.1 | -15.0 | Covalent |

| C≡N (cyano) | ~3.5 | -30.0 | Covalent (Triple Bond) |

| N-H···N (intermolecular) | ~0.15 | +2.0 | Hydrogen Bond |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. For NMR, the process typically involves a conformational search followed by geometry optimization of the most stable conformers using a method like DFT. github.io

Subsequently, NMR chemical shifts are calculated using more specialized methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, often with functionals like WP04 that are specifically parameterized for predicting proton shifts. github.io The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared to experimental data measured in solution. github.io More recent approaches also leverage machine learning and graph neural networks to predict chemical shifts with high accuracy. nih.govnih.gov

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) Note: This table demonstrates the typical format for comparing computational and experimental data. Values are hypothetical.

| Nucleus | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H (imidazole ring) | 7.65 | 7.60 | 0.05 |

| H (methyl group) | 2.30 | 2.28 | 0.02 |

| C (cyano group) | 118.2 | 117.9 | 0.3 |

| C2 (imidazole ring) | 140.5 | 140.1 | 0.4 |

Reaction Mechanism Elucidation via Computational Studies

Computational studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The classic Debus-Radziszewski imidazole synthesis, for instance, can be computationally modeled to understand the step-by-step formation of the imidazole ring. mdpi.comnih.gov

For the synthesis of this compound, theoretical calculations can predict the activation energies for different proposed pathways, helping to determine the most likely mechanism. youtube.com These studies can explain the regioselectivity of substitution reactions on the imidazole ring, for example, why certain positions are favored for alkylation or cyanation. nih.govresearchgate.net By providing a detailed energetic landscape, computational chemistry offers insights into reaction kinetics and helps optimize reaction conditions to improve yields and minimize byproducts.

Tautomeric Equilibria and Energetic Landscapes

The concept of tautomerism is crucial in understanding the chemical behavior and reactivity of heterocyclic compounds like this compound. Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, two primary tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms of the imidazole ring.

These two tautomers are:

This compound

5-Methyl-1H-imidazole-2-carbonitrile

The position of the methyl group is renumbered depending on which nitrogen atom bears the hydrogen. These two forms exist in a dynamic equilibrium. The relative population of each tautomer is dictated by its thermodynamic stability, which can be influenced by factors such as solvent, temperature, and the electronic effects of the substituents on the imidazole ring.

Computational Investigation Approach

To rigorously determine the energetic landscape of this tautomeric equilibrium, quantum chemical calculations, particularly Density Functional Theory (DFT), would be the method of choice. A typical computational workflow would involve:

Geometry Optimization: The molecular structure of each tautomer (4-methyl and 5-methyl) would be optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain important thermodynamic data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies.

Energy Calculations: With the optimized geometries, single-point energy calculations are carried out using a higher level of theory or a more extensive basis set to obtain more accurate electronic energies.

Solvation Effects: Since tautomeric equilibria can be significantly affected by the solvent, the calculations would often be repeated within a simulated solvent environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Hypothetical Energetic Data

Without specific research data, we can present a hypothetical data table that would be generated from such a computational study. The relative energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) would be reported, typically in kcal/mol, with one tautomer designated as the reference (0.00 kcal/mol).

Table 1: Hypothetical Relative Energies of Tautomers of 4(5)-Methyl-1H-imidazole-2-carbonitrile in the Gas Phase

| Tautomer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| This compound | 0.00 | 0.00 | 0.00 |

| 5-Methyl-1H-imidazole-2-carbonitrile | 1.50 | 1.45 | 1.60 |

| Note: These values are hypothetical and for illustrative purposes only. The actual values would depend on the level of theory and basis set used in the calculation. |

Table 2: Hypothetical Relative Gibbs Free Energies in Different Solvents

| Tautomer | ΔG in Water (kcal/mol) | ΔG in DMSO (kcal/mol) | ΔG in Chloroform (kcal/mol) |

| This compound | 0.00 | 0.00 | 0.00 |

| 5-Methyl-1H-imidazole-2-carbonitrile | 1.20 | 1.40 | 1.55 |

| Note: These values are hypothetical and for illustrative purposes only. Solvent effects can alter the relative stabilities of the tautomers. |

The energetic landscape would not only include the relative stabilities of the tautomers but also the energy barrier for the interconversion between them. This involves locating the transition state structure for the proton transfer reaction. The calculated activation energy provides insight into the rate of the tautomerization process.

Coordination Chemistry of 4 Methyl 1h Imidazole 2 Carbonitrile

Ligand Design and Coordination Modes with Transition Metals

Detailed experimental studies on the ligand design and specific coordination modes of 4-Methyl-1H-imidazole-2-carbonitrile with transition metals are not prominently documented. However, based on the fundamental structure of the imidazole (B134444) ring and its known derivatives, its coordination behavior can be predicted.

The imidazole ring offers two nitrogen atoms as potential coordination sites. Typically, the imine nitrogen (N3) is the primary site of coordination to a metal ion. The presence of a methyl group at the C4 position and a cyano group at the C2 position introduces specific steric and electronic factors that would influence its coordination. The methyl group provides some steric bulk, which could affect the accessibility of the N3 donor atom. The electron-withdrawing nature of the cyano group at the C2 position would decrease the basicity of the imidazole ring, potentially weakening the metal-ligand bond compared to unsubstituted imidazole.

It is anticipated that this compound would primarily act as a monodentate ligand, coordinating to transition metals through the N3 atom. Bidentate or bridging coordination modes, while less common for simple imidazoles, could be envisioned under specific reaction conditions or with particular metal centers, potentially involving the nitrogen atom of the cyano group, although this is less likely due to the linear geometry of the nitrile.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis and characterization of metal complexes exclusively featuring the this compound ligand are scarce, general methodologies for the synthesis of transition metal-imidazole complexes are well-established. acs.orgwikipedia.orgrsc.orgacs.org These methods typically involve the reaction of a metal salt with the imidazole-based ligand in a suitable solvent. rsc.org

The synthesis of metal complexes with this compound would likely follow a similar protocol. A typical synthesis might involve:

Dissolving a transition metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Co(II), Zn(II), etc.) in a solvent such as ethanol, methanol, or water.

Adding a stoichiometric amount of this compound to the solution.

Stirring the reaction mixture, possibly with gentle heating, to facilitate the formation of the complex.

Isolation of the resulting solid complex by filtration, followed by washing and drying.

Characterization of any resulting complexes would employ standard analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the imidazole ring to the metal ion, evidenced by shifts in the vibrational frequencies of the C=N and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would confirm the structure of the coordinated ligand.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Without experimental data, a definitive table of characteristics cannot be provided.

Applications in Homogeneous and Heterogeneous Catalysis

There is a lack of specific research detailing the applications of this compound complexes in homogeneous or heterogeneous catalysis. However, the broader class of transition metal complexes with imidazole-based ligands has shown promise in various catalytic applications. rsc.org Imidazole-containing complexes have been investigated as catalysts in oxidation reactions and other organic transformations. rsc.org

Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity. The electronic properties conferred by the cyano group and the steric influence of the methyl group would likely play a significant role in the catalytic performance and selectivity of such complexes. Future research would be necessary to explore these potential applications.

Metal-Organic Frameworks (MOFs) Incorporating Imidazole Carbonitrile Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are frequently used as linkers in the synthesis of MOFs, including a subclass known as Zeolitic Imidazolate Frameworks (ZIFs). These materials have applications in gas storage, separation, and catalysis.

While there are numerous examples of MOFs built with various functionalized imidazole ligands, specific reports on the incorporation of this compound as a primary linker are not found in the reviewed literature. The structure of this ligand, with a single potential strong coordination site on the imidazole ring, suggests it would be more likely to act as a modulating ligand or a terminal ligand in MOF structures rather than a primary building block for creating extended porous networks. For it to act as a primary linker, it would need to be functionalized with additional coordinating groups. Research into bifunctional ligands containing the 4-methyl-2-cyano-imidazole moiety would be a prerequisite for its use in constructing novel MOFs.

Biological Activity and Mechanistic Investigations of 4 Methyl 1h Imidazole 2 Carbonitrile

Enzyme Inhibition Studies

Direct experimental studies identifying specific enzyme targets for 4-Methyl-1H-imidazole-2-carbonitrile are not readily found in the current body of scientific literature. The biological activity of imidazole-containing compounds is broad, with various derivatives known to inhibit a range of enzymes. nih.govnih.gov

Identification of Target Enzymes

While specific target enzymes for this compound have not been explicitly identified in published research, its structural similarity to other biologically active imidazoles suggests potential interactions with enzymes such as cytochrome P450s. wikipedia.org Many imidazole-based compounds are known to interact with metalloenzymes due to the coordinating properties of the imidazole (B134444) nitrogen atoms.

Biochemical Assay Development for Inhibitory Activity

The development of specific biochemical assays to screen for the inhibitory activity of this compound has not been detailed in available literature. However, standard enzymatic assays could be adapted to evaluate its potential inhibitory effects. For instance, should a target enzyme be identified, assays measuring the rate of substrate conversion in the presence and absence of the compound would be appropriate.

Kinetic Analysis of Enzyme Inhibition

Due to the absence of identified target enzymes and corresponding inhibitory data, no kinetic analysis of enzyme inhibition for this compound has been reported. Such an analysis would typically involve determining kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Pathway Modulation in Cellular Systems

Specific studies detailing the modulation of cellular pathways by this compound are not available. The broader class of imidazole derivatives has been shown to be involved in various cellular processes, including anticancer and anti-inflammatory pathways. nih.govwho.int For example, some imidazole-containing compounds have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation. nih.gov

Antimicrobial Efficacy and Mechanistic Studies

While the general class of imidazole compounds is well-known for its antimicrobial properties, specific data on the antimicrobial efficacy and mechanism of action for this compound are limited. wikipedia.orgnih.gov

Antibacterial Spectrum and Potency

There is a lack of published data detailing the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values) of this compound against specific bacterial strains. Studies on other imidazole derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. who.intnih.gov For instance, a study on novel imidazole derivatives demonstrated varying MIC values against strains such as Staphylococcus aureus and Escherichia coli. mdpi.com

Antifungal Activity and Modes of Action

There is no specific information in the retrieved search results detailing the antifungal activity or mode of action for this compound.

Research into other imidazole derivatives has shown that the imidazole scaffold is a key component in many antifungal agents. nih.govmdpi.com These compounds often work by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov One study on a series of imidazole derivatives containing a 2,4-dienone motif noted that replacing the core imidazole with a 4-methyl-1H-imidazole moiety resulted in a significant loss of antifungal activity, suggesting that substitution at this position can be detrimental to the desired biological effect in that specific chemical series. nih.gov

Antiviral Activity

Specific studies on the antiviral properties of this compound are not found in the available literature.

The imidazole ring is a pharmacophore present in various compounds investigated for antiviral activity. nih.govimedpub.comresearchgate.net For instance, certain imidazole-based nucleoside analogues have been explored for their inhibitory effects on viruses like the Dengue virus. nih.gov Other research has focused on imidazole-coumarin conjugates as potential agents against the Hepatitis C virus, with structure-activity relationship studies indicating that modifications to both the imidazole and coumarin (B35378) rings are crucial for potency. mdpi.com However, these findings are related to more complex imidazole-containing structures and not to this compound itself.

Antitumor and Anticancer Properties

No direct studies on the antitumor and anticancer properties of this compound were identified. The heterocyclic imidazole ring is a core structure in several established and experimental anticancer agents. nih.govopenmedicinalchemistryjournal.com

Inhibition of Cancer Cell Proliferation

There is no specific data on the inhibition of cancer cell proliferation by this compound.

Studies on the broader imidazole class show that these compounds can exert antiproliferative effects through various mechanisms. nih.govnih.gov For example, certain triaryl-substituted imidazoles have been investigated as ligands for telomeric G-quadruplexes, which could disrupt the unlimited proliferative potential of cancer cells. openmedicinalchemistryjournal.com Other research on imidazo-benzamide derivatives has demonstrated inhibition of lung adenocarcinoma cell growth. nih.gov

Apoptosis Induction and Cell Cycle Effects

No information is available regarding apoptosis induction or cell cycle effects specifically caused by this compound.

In the context of other imidazole derivatives, the induction of apoptosis is a frequently studied anticancer mechanism. nih.govresearchgate.net For instance, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to induce apoptosis by modulating the expression of Bax and Bcl-2 proteins. nih.gov Similarly, studies on the imidazole nucleus itself in hepatocellular carcinoma cell lines showed it could induce apoptosis and suppress tumor spheroid growth. nih.gov Some imidazole analogs can also arrest the cell cycle at the G2/M phase by interfering with microtubule polymerization. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

There are no published Structure-Activity Relationship (SAR) studies centered on this compound.

SAR studies are common for various series of imidazole derivatives to optimize their biological activities. For example, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to be critical for potent α2-adrenoceptor activity. nih.gov For antiviral imidazole-coumarin conjugates, SAR analysis revealed that an unsubstituted N(1) position on the imidazole ring and the presence of a substituent on the coumarin moiety were key factors for increased potency against the Hepatitis C virus. mdpi.com In another antiviral study, the substituent at the C-4 position of a triazole ring attached to a lupinine-imidazole scaffold heavily influenced activity against influenza viruses. mdpi.com

Molecular Docking and Binding Affinity Studies

No molecular docking or binding affinity studies for this compound are available in the searched literature.

Molecular docking is a computational tool frequently used to predict the binding interactions of novel imidazole derivatives with their biological targets. pnrjournal.comasianpubs.org For instance, docking studies have been performed on imidazol-pyrazole hybrids to understand their binding affinity with targets like the Epidermal Growth Factor Receptor (EGFR). asianpubs.orgresearchgate.net Other studies have used docking to investigate the binding of imidazole derivatives to bacterial enzymes or other protein targets to rationalize their observed biological activities. pnrjournal.comnih.gov

Applications in Advanced Materials Science Research

Development of Materials with Specific Electronic Properties

The imidazole (B134444) framework is a key component in the development of functional materials for organic electroluminescent devices (OLEDs). nih.gov Research into related phenanthroimidazole derivatives has demonstrated their application as non-doped emitters in OLEDs, exhibiting high fluorescent quantum yields and good thermal stability. rsc.org The electronic properties of these materials, such as their ionization potentials, can be effectively tuned by introducing different substituents onto the imidazole ring. rsc.org For example, adding a thiophene (B33073) ring to the C2-position of a phenanthroimidazole was found to effectively lower the material's ionization potential, which in turn facilitates more efficient hole-injection from the hole-transporting layer in an OLED device. rsc.org This leads to lower turn-on and operating voltages for the device. rsc.org The principles demonstrated in these studies suggest that 4-Methyl-1H-imidazole-2-carbonitrile could serve as a valuable building block for creating new organic electronic materials where its specific methyl and nitrile groups would modulate the electronic energy levels and charge-transporting properties.

The imidazole ring's high polarity and ability to form stable complexes are also crucial. uobasrah.edu.iq Imidazole-based compounds are used to create materials like multicomponent salts that exhibit distinct thermal and electrical transport properties. nih.gov

Optical Applications, Including Non-Linear Optical (NLO) Materials

Imidazole derivatives are being actively investigated for their potential in non-linear optical (NLO) applications. NLO materials are crucial for technologies like frequency generation, optical imaging, and sensing. researchgate.net The NLO response in organic molecules often arises from intramolecular charge transfer (ICT), where electron density is shifted from an electron-donating part of the molecule to an electron-accepting part. researchgate.net

Computational studies on the related compound, imidazole-2-carboxaldehyde, confirm the potential for significant NLO properties within this class of molecules. researchgate.net The analysis of its molecular structure, which includes an electron-rich amino (–NH) group within the imidazole ring and an electron-withdrawing carbonyl (C=O) group, validates the existence of ICT. researchgate.net The shifting of the charge cloud from the nitrogen atoms towards the electron-withdrawing group establishes the molecule as a strong candidate for NLO applications. researchgate.net Given that this compound also possesses an electron-rich imidazole ring and a powerful electron-withdrawing nitrile (carbonitrile) group, it is a promising candidate for the design and synthesis of new NLO materials.

| Property | Relevance to NLO Applications | Supporting Evidence |

| Intramolecular Charge Transfer (ICT) | The primary mechanism for NLO response in organic molecules. | Validated in the related compound imidazole-2-carboxaldehyde, where charge shifts from the imidazole ring to the substituent group. researchgate.net |

| Molecular Structure | Presence of both electron-donating (imidazole ring) and electron-withdrawing (nitrile group) components is essential. | The structure of this compound contains the necessary components for ICT. |